![molecular formula C19H19N3O3 B2519992 N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-40-6](/img/structure/B2519992.png)
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create new pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines, including “N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación
Pyrrole Synthesis and Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrroles are essential heterocycles in pharmaceuticals and agrochemicals. Constructing pyrrole scaffolds with diverse substituents and a free NH group is challenging. Researchers have developed a metal-free method for synthesizing unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation. These pyrroles are then used as intermediates for the synthesis of pyrrolo[1,2-a]pyrimidines . Surprisingly, these pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties , which could have applications in optoelectronic materials.
Anticancer Activity
Thiazolopyrimidine derivatives, structurally related to pyrimidines, have been studied for their anticancer potential. These compounds displayed excellent activity against human cancer cell lines and induced cell death by apoptosis. Notably, they inhibited the CDK enzyme, making them promising candidates for cancer therapy .
Anti-Inflammatory Agents
Researchers have explored novel pyrimidine derivatives as potential anti-inflammatory agents. Specifically, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were identified as NF-κB and AP-1 inhibitors. These derivatives also showed inhibitory effects on IL-2 and IL-8 levels .
Binding to Topoisomerase IIα (Topo IIα)
Quantitative structure–activity relationship (QSAR) studies suggest that designed pyrimidine compounds may bind to topoisomerase IIα (Topo IIα) in complex with DNA. Molecular docking predicts their binding mode and affinity towards Topo IIα, which could have implications in cancer treatment .
Direcciones Futuras
Pyrimidines have shown a range of pharmacological effects, making them a promising area for future research . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-8-17-21-11-16(19(24)22(17)12-13)18(23)20-10-9-14-4-6-15(25-2)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOXIFZPUAAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCC3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)
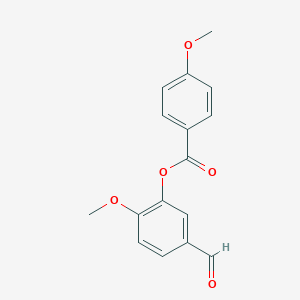
![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)
![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)
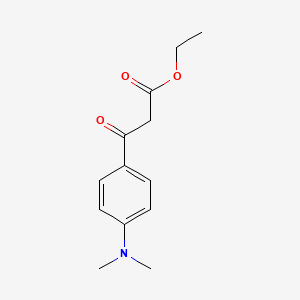
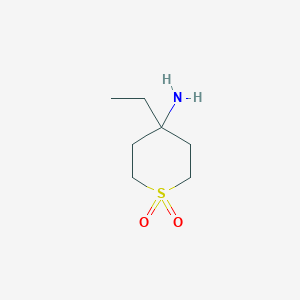

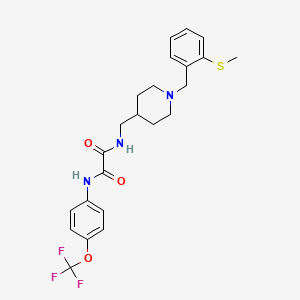
![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
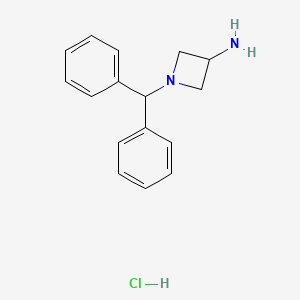
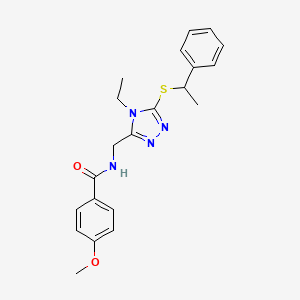
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)